endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride
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Overview
Description
Endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It has a molecular weight of 149.62 and its IUPAC name is 2-azabicyclo[2.2.1]heptan-5-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H . This indicates the presence of a nitrogen atom (N), a hydroxyl group (OH), and a chloride ion (Cl-) in the structure. The bicyclic structure is also indicated by the InChI code .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Mechanism of Action
The mechanism of action of endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride is not fully understood. However, it is believed that it acts as a catalyst in the formation of cyclic ethers, which are important intermediates in the synthesis of various compounds. Additionally, it is believed that this compound can be used to catalyze the formation of other cyclic ethers, such as cyclic amines and cyclic sulfones.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been suggested that this compound may have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The main advantage of using endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride in laboratory experiments is its low cost and ease of availability. Additionally, it is relatively easy to synthesize and can be used as a reagent in various reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can decompose over time. Additionally, it is not very soluble in water, which can limit its use in certain reactions.
Future Directions
There are several potential future directions for the use of endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride in scientific research. For example, it could be used in the synthesis of new compounds, such as peptides and peptidomimetics. Additionally, it could be used in the development of new pharmaceuticals or agrochemicals. Additionally, further research could be done on the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, more research could be done on the mechanism of action of this compound and its potential uses as a catalyst in various reactions.
Synthesis Methods
The synthesis of endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride involves the reaction of 2-azabicyclo[2.2.1]heptan-5-ol with hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80 °C for 3 hours. The reaction yields an aqueous solution of this compound hydrochloride, which is then purified by recrystallization. The purity of the product is determined by thin-layer chromatography and mass spectrometry.
Scientific Research Applications
Endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used as a reagent in the synthesis of various other compounds, such as chiral compounds and heterocycles. Additionally, it has been used in the synthesis of peptides and peptidomimetics.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTVSQCTGHUTOO-YCLXABBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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